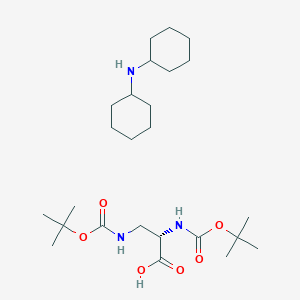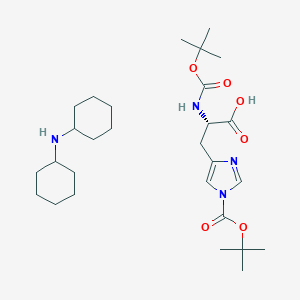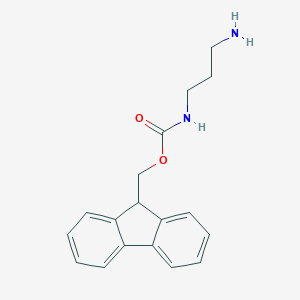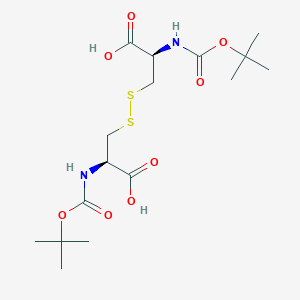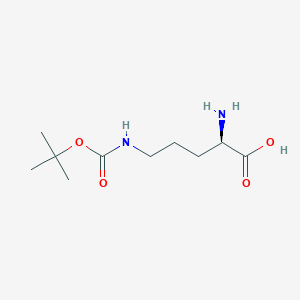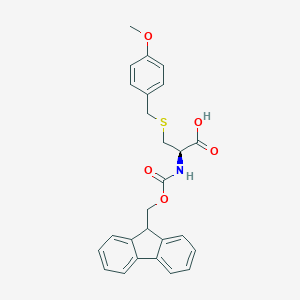
Fmoc-Cys(pMeOBzl)-OH
Overview
Description
“Fmoc-Cys(pMeOBzl)-OH” is a derivative of the amino acid cysteine . It has been commercially used as an ergogenic supplement, influencing the secretion of anabolic hormones, supplying fuel during exercise, enhancing mental performance during stress-related tasks, and preventing exercise-induced muscle damage .
Synthesis Analysis
“Fmoc-Cys(pMeOBzl)-OH” is synthesized using Fmoc-based solid-phase peptide synthesis (SPPS) . The synthesis of this compound can be fully automated using commercially available materials and does not require any post-synthetic steps prior to native chemical ligation .
Molecular Structure Analysis
The molecular formula of “Fmoc-Cys(pMeOBzl)-OH” is C26H25NO5S . Its molecular weight is 463.55 .
Chemical Reactions Analysis
“Fmoc-Cys(pMeOBzl)-OH” is used in the field of peptide synthesis . It is a key intermediate for the convergent synthesis of proteins through native chemical ligation .
Physical And Chemical Properties Analysis
“Fmoc-Cys(pMeOBzl)-OH” appears as a white to off-white powder . It is stored at -20°C for 3 years or at 4°C for 2 years .
Scientific Research Applications
Gene Delivery Systems : Fmoc-Cys(pMeOBzl)-OH is used in the solid-phase synthesis of perfluoroalkylated dimerizable detergents, which are employed as gene delivery systems. This synthesis method provides the target products in high yields and purity (Guilloteau et al., 2009).
Analytical Chemistry : In the determination of dimethylamine in groundwater, Fmoc-Cys(pMeOBzl)-OH derivatives are used for precolumn derivatization in liquid chromatography (Lopez et al., 1996).
Synthesis of Biomimetic Peptides : Fmoc-Cys(pMeOBzl)-OH is employed in the synthesis of dehydrobutyrine-containing peptides. Biomimetic cyclization via Michael addition yields methyllanthionine, a component of the lantibiotic subtilin (Zhou & van der Donk, 2002).
Peptide Synthesis : The compound is used in solid-phase peptide synthesis, offering advantages in terms of stability against TFA and facilitating the regioselective construction of disulfide bonds (Góngora-Benítez et al., 2012).
Chemotherapeutic Leads Development : Fmoc-Cys(pMeOBzl)-OH is crucial in synthesizing potent Pmp-containing Grb2-SH2 domain antagonists for the treatment of erbB2-overexpressed breast cancer (Li et al., 2003).
Antibacterial Composite Materials : Its derivatives are used in developing self-assembling building blocks for antibacterial purposes, demonstrating significant antibacterial capabilities and potential in biomedical applications (Schnaider et al., 2019).
Molecular Recognition in Water : Fmoc-Cys(pMeOBzl)-OH is used in developing synthetic receptors for amino acids in water, showing high binding constants in aqueous and protic solvents (Burri & Yu, 2015).
Chemical Protein Synthesis : It facilitates chemical protein synthesis by serving as an N‐masking group for N-terminal cysteine in peptide thioester segments (Kar et al., 2020).
Peptide Ligation : Fmoc-Cys(pMeOBzl)-OH is involved in the synthesis of peptides carrying a C-terminal 2-pyrrolidinemethanethiol unit for efficient peptide ligation (Yang et al., 2013).
Future Directions
properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(4-methoxyphenyl)methylsulfanyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO5S/c1-31-18-12-10-17(11-13-18)15-33-16-24(25(28)29)27-26(30)32-14-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-13,23-24H,14-16H2,1H3,(H,27,30)(H,28,29)/t24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWZGYHFOLFRYPK-DEOSSOPVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CSCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)CSC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80459673 | |
| Record name | Fmoc-Cys(pMeOBzl)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80459673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Cys(pMeOBzl)-OH | |
CAS RN |
141892-41-3 | |
| Record name | Fmoc-Cys(pMeOBzl)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80459673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



